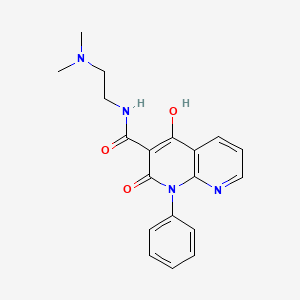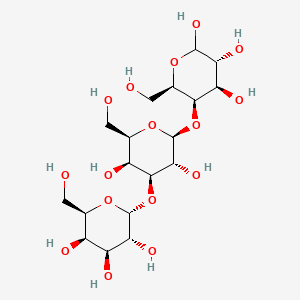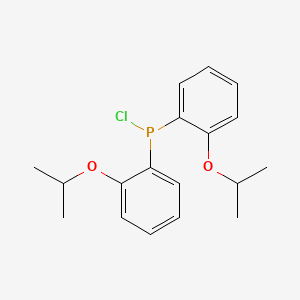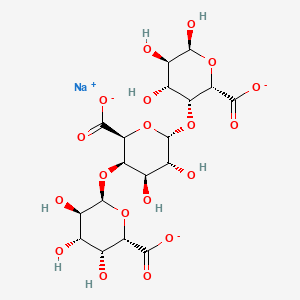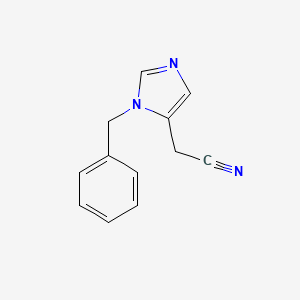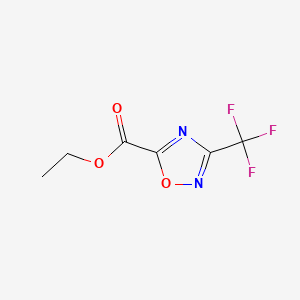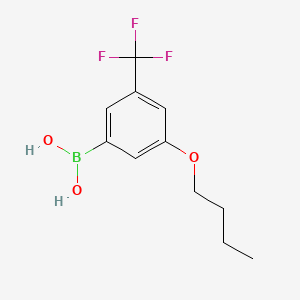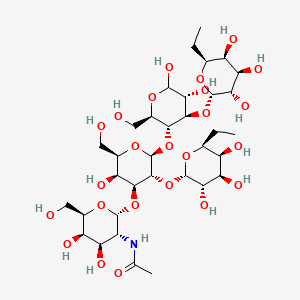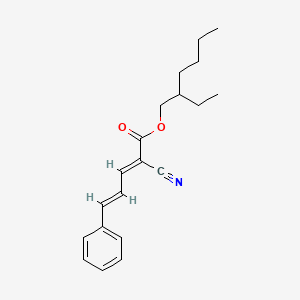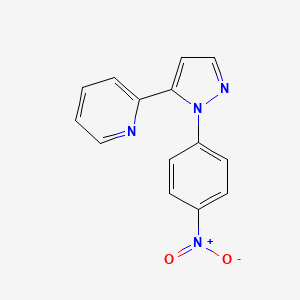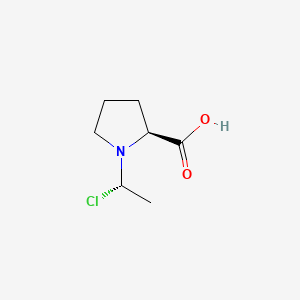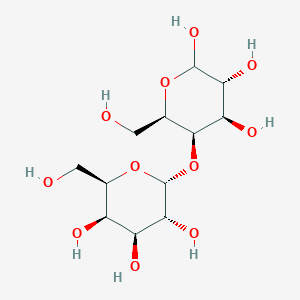![molecular formula C19H26N2O3 B594444 Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 1251006-54-8](/img/structure/B594444.png)
Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate, also known as TBOA, is a chemical compound that has been studied for its potential use in scientific research. TBOA is a spirocyclic γ-lactam derivative that has been shown to have potent inhibitory effects on glutamate transporters.
Wirkmechanismus
Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate inhibits glutamate transporters by binding to the substrate binding site and blocking the reuptake of glutamate. This leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects on neuronal function. The exact mechanism of action of Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate is still being studied, but it is believed to involve the disruption of the electrochemical gradient that drives the reuptake of glutamate.
Biochemische Und Physiologische Effekte
Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate can increase extracellular glutamate levels and enhance synaptic transmission. In vivo studies have shown that Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate can induce seizures and promote neurodegeneration in certain brain regions. However, Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate has also been shown to have neuroprotective effects in some models of neurological disease.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate has several advantages for use in lab experiments. It is a potent and selective inhibitor of glutamate transporters, which makes it a valuable tool for studying glutamate signaling in the brain. Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate is also relatively stable and easy to synthesize, which makes it a cost-effective option for lab experiments.
However, there are also limitations to the use of Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate in lab experiments. Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate can induce seizures and neurodegeneration in certain brain regions, which can limit its use in certain experimental models. Additionally, Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate has a short half-life and can rapidly degrade in vivo, which can make it difficult to achieve consistent results.
Zukünftige Richtungen
There are several future directions for research on Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate. One area of interest is the development of more selective and potent inhibitors of glutamate transporters. Another area of interest is the study of the long-term effects of Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate on neuronal function and behavior. Additionally, Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate may have potential therapeutic applications in the treatment of neurological disorders, and further research is needed to explore this possibility.
Conclusion:
Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate, or Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate, is a chemical compound that has been studied for its potential use in scientific research. Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate is a potent inhibitor of glutamate transporters, and has been shown to have a number of biochemical and physiological effects. While Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate has several advantages for use in lab experiments, there are also limitations to its use. Future research on Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate may lead to the development of more selective and potent inhibitors of glutamate transporters, as well as potential therapeutic applications in the treatment of neurological disorders.
Synthesemethoden
The synthesis of Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate involves the reaction of tert-butyl 3-aminocrotonate with phenyl isocyanate in the presence of a base. The resulting intermediate is then reacted with 1,2-dibromoethane to afford the spirocyclic γ-lactam derivative. The synthesis method has been optimized to achieve high yields and purity of Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate has been studied for its potential use in scientific research, particularly in the field of neuroscience. Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate has been shown to inhibit glutamate transporters, which are responsible for the reuptake of glutamate in the brain. Glutamate is an important neurotransmitter that is involved in a variety of physiological processes, including learning and memory, synaptic plasticity, and neuronal development. Dysregulation of glutamate signaling has been implicated in a number of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)21-11-9-19(10-12-21)13-15(20-16(19)22)14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRGQUWQTXOLKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(NC2=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

